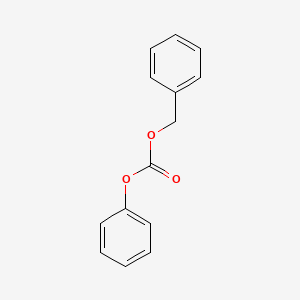

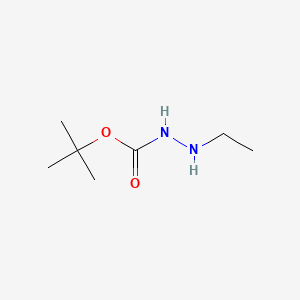

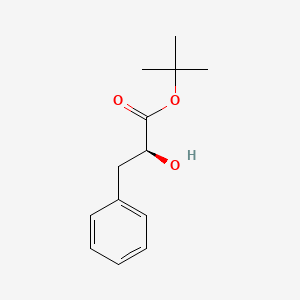

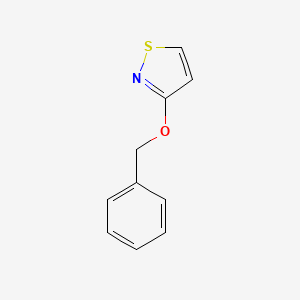

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate

概要

説明

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate is a compound that can be associated with the family of β-ketoesters and related structures. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its chemistry. The compound likely exhibits characteristics similar to those of β-ketoesters and Schiff bases, which are well-known for their versatility in organic synthesis and potential for forming various cyclic and acyclic structures through different chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves the use of tert-butyl groups and the formation of enolized β-ketoesters. For instance, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates are synthesized from arylacetylenes and tert-butyl 2-phenylmalonate acid chloride, which suggests a potential pathway for synthesizing (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate by modifying the starting materials and reaction conditions . Additionally, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate provides insights into the manipulation of tert-butyl groups in complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds is characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis is also employed to determine the crystal and molecular structure, revealing intramolecular hydrogen bonding patterns that stabilize the molecule . These techniques would be applicable to (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate to elucidate its structure and confirm its stereochemistry.

Chemical Reactions Analysis

The chemical reactivity of β-ketoesters and related compounds is highlighted by their ability to undergo cyclization reactions. For example, tert-butyl 2,5-diaryl-3-oxopent-4-ynoates undergo π-cyclizations catalyzed by Ag(I) salts, leading to the formation of different ring structures depending on the reaction conditions . This indicates that (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate may also participate in similar cyclization reactions, potentially yielding cyclic products with pharmaceutical relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate can be inferred from their structural analogs. The presence of tert-butyl groups typically influences the solubility and steric properties of the molecule . Intramolecular hydrogen bonding, as observed in the X-ray crystallographic analysis, affects the compound's boiling point, melting point, and solubility in various solvents . The enantioselective synthesis of related compounds, such as (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, also suggests that (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate may exhibit optical activity, which is an important consideration for its potential biological activity .

科学的研究の応用

Synthesis of Clavatustides

- Application : (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate has been utilized in the synthesis of cyclodepsipeptides clavatustides A and B, leveraging its effectiveness in the ring opening of benzoxazinones. This process has been instrumental in producing these compounds with high yield (Chettu et al., 2017).

Synthesis of 2H-Chromene or Coumarin Derivatives

- Application : The compound serves a role in the chemoselective synthesis of 2H-chromene-3-carboxylic acids and 3-substituted coumarins. This process involves a sequence of conjugate addition, hydrolysis, and elimination steps (Faridoon et al., 2015).

Use in Organic Synthesis

- Application : (S)-tert-Butyl 2-hydroxy-3-phenylpropanoate has been identified as an intermediate in the synthesis of various organic compounds, like 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one (Fox & Ley, 2003).

Asymmetric Synthesis

- Application : This compound has been used in the enantioselective synthesis of 3-hydroxy-2-methylpropanoic acid esters, demonstrating its utility in producing chiral building blocks for synthetic applications (Jeulin et al., 2007).

Synthesis of Diaminobutanoic Acid

- Application : It has been instrumental in the synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid, showcasing its versatility in producing amino acid derivatives (Bunnage et al., 2003).

Synthesis of Cryptophycin-24

- Application : The compound is a key component in the synthesis of cryptophycins, particularly Cryptophycin-24, which is a potent anticancer agent (Eggen et al., 2000).

Enzymatic Resolution

- Application : Enzymatic hydrolysis studies of similar esters suggest potential applications in chiral resolutions and enzymatic reactions (Ribeiro et al., 2001).

Antioxidant Determination

- Application : The compound has been used in analytical chemistry, particularly in methods for determining antioxidants in biological samples, indicating its relevance in biochemical studies (Bailey et al., 1981).

Safety And Hazards

- The compound is generally considered safe for handling under standard laboratory conditions.

- However, as with any chemical, precautions should be taken, including proper ventilation, protective equipment, and adherence to safety protocols.

将来の方向性

Research on the applications of this compound could explore:

- Pharmaceuticals : Investigate its potential as a drug precursor or active pharmaceutical ingredient.

- Flavor and Fragrance Industry : Explore its use in flavor compounds or perfumes.

- Polymer Chemistry : Assess its role in polymerization reactions.

特性

IUPAC Name |

tert-butyl (2S)-2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYNKCIZSNJVEE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801234561 | |

| Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-hydroxy-3-phenylpropanoate | |

CAS RN |

7622-23-3 | |

| Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7622-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (αS)-α-hydroxybenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801234561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

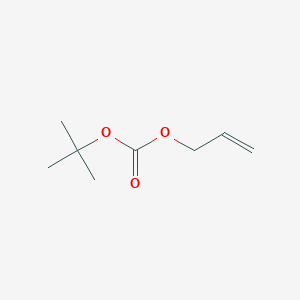

![Tert-butyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1280313.png)